Methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate
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Overview
Description
Methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate: is an organic compound that features a boronic ester functional group. This compound is notable for its utility in various chemical reactions, particularly in organic synthesis and medicinal chemistry. The presence of the boronic ester group makes it a valuable intermediate in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate typically involves the reaction of 3-bromophenol with bis(pinacolato)diboron in the presence of a palladium catalyst. This reaction forms the boronic ester intermediate, which is then reacted with methyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic ester.
Substituted Esters: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology:
Enzyme Inhibition: Boronic esters are known to inhibit serine proteases and other enzymes, making them useful in biochemical research.
Medicine:
Drug Development: Used in the synthesis of pharmaceutical compounds, particularly those targeting cancer and bacterial infections.
Industry:
Mechanism of Action
The mechanism of action of Methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate primarily involves its role as a boronic ester. In biochemical applications, it can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its enzyme inhibition properties. The boronic ester group interacts with the active site of enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester with similar reactivity but different applications.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Shares the boronic ester group but has different substituents affecting its reactivity and applications.
Uniqueness: Methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate is unique due to its specific structure, which combines the boronic ester with a phenoxyacetate group. This combination enhances its versatility in organic synthesis and its potential as a biochemical tool .
Properties
IUPAC Name |
methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-7-6-8-12(9-11)19-10-13(17)18-5/h6-9H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOANPAXKKHLTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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